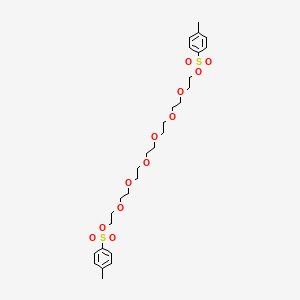

Heptaethylene glycol di(p-toluenesulfonate)

Übersicht

Beschreibung

Vorbereitungsmethoden

Heptaethylene glycol di(p-toluenesulfonate) can be synthesized through the reaction of heptaethylene glycol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Heptaethylene glycol di(p-toluenesulfonate) undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the p-toluenesulfonate groups are replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: While not common, it can undergo oxidation or reduction under specific conditions.

Wissenschaftliche Forschungsanwendungen

Heptaethylene glycol di(p-toluenesulfonate) is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of PROTACs . It has several applications in medical research, drug release, nanotechnology, new materials research, and cell culture . It is also utilized in the study of ligands, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound .

Scientific Research Applications

- PROTAC Linker: Heptaethylene glycol di(p-toluenesulfonate) is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of PROTACs .

- Non-Ionic Detergent: It is a non-ionic detergent that can be utilized as a source of carbon and energy by an organism isolated from activated sludge .

- pH-Dependent Dispersions: It is used in the preparation of synthetic amphiphiles for programmed pH-dependent dispersions of carbon nanotubes (CNTs) .

- Glycoprotein Detection: Heptaethylene glycol is utilized in selective glycoprotein detection through allosteric click-imprinting by using a self-assembled monolayer developed from the oligomer .

- Bioactivated Quantum Dot Micelles: It is utilized in the preparation of bioactivated quantum dot micelles containing fluorescent nanocrystals .

- Boronic Acid Label: Heptaethylene glycol functions as a boronic acid that can be used as a label for the detection of cancer .

Properties

- Physical Form: Liquid at 20°C

- Boiling Point: 244°C

- Flash Point: 110°C

- Refractive Index: 1.458-1.469

- Purity: Minimum purity specification of 98% (GC)

Usage

- Applicated in medical research, drug-release, nanotechnology and new materials research, cell culture .

- In the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound .

- Long-term storage in a cool, dry place .

- Useful in a number of areas, including for example, as plasticizers, softeners, humectants, ointments, polishes, paper coatings, mold lubricants, bases for cosmetics and pharmaceuticals, solvents, binders, metal and rubber processing, food additives, chemical intermediates, phase transfer catalysts, polymer-bound reagents, reagents for binding assays, processes for protein and cell purification, peptide synthesis and as modifiers for a variety of substrates, including pharmaceutically active agents .

- Polyethylene glycol may be used to improve solubility, increase molecular weight or change a substrate's partition properties in a biphasic system .

Wirkmechanismus

The mechanism of action of heptaethylene glycol di(p-toluenesulfonate) involves its ability to act as a bifunctional reagent, facilitating the formation of covalent bonds between different molecules. This property makes it useful in the synthesis of complex chemical structures and in the modification of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Heptaethylene glycol di(p-toluenesulfonate) is similar to other polyethylene glycol-based compounds such as:

Hexaethylene glycol di(p-toluenesulfonate): Similar in structure but with one less ethylene glycol unit.

Pentaethylene glycol di(p-toluenesulfonate): Contains fewer ethylene glycol units, resulting in different physical and chemical properties.

Tetraethylene glycol di(p-toluenesulfonate): Even fewer ethylene glycol units, making it less flexible and with different reactivity.

Heptaethylene glycol di(p-toluenesulfonate) is unique due to its specific length of the polyethylene glycol chain, which provides a balance between flexibility and reactivity, making it suitable for a wide range of applications .

Biologische Aktivität

Heptaethylene glycol di(p-toluenesulfonate) (HEG-DPTS) is a polyethylene glycol (PEG)-based compound recognized for its potential applications in biochemistry and molecular biology, particularly as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. This article explores the biological activity of HEG-DPTS, focusing on its synthesis, properties, and applications in various fields of research.

HEG-DPTS is characterized by its structure, which includes a heptaethylene glycol backbone linked to two p-toluenesulfonate groups. The molecular formula is , with a molecular weight of approximately 326.38 g/mol. This compound enhances solubility in aqueous media due to the hydrophilic nature of the PEG segment, making it suitable for various biological applications.

The synthesis of HEG-DPTS typically involves the reaction of heptaethylene glycol with p-toluenesulfonyl chloride under controlled conditions. This reaction results in the formation of the tosylate groups, which serve as effective leaving groups for nucleophilic substitutions, facilitating further derivatization and functionalization of the compound .

1. Cellular Applications

HEG-DPTS functions as a versatile linker in PROTAC technology, which is designed to target specific proteins for degradation by the ubiquitin-proteasome system. This capability is particularly significant in cancer research, where selective degradation of oncogenic proteins can lead to therapeutic benefits. The incorporation of HEG-DPTS in PROTACs allows for improved solubility and bioavailability of these compounds, enhancing their efficacy in cellular environments .

2. Biocompatibility and Toxicity

Research indicates that PEG-based compounds generally exhibit low toxicity and high biocompatibility. HEG-DPTS has been assessed for its safety profile, revealing minimal adverse effects on cellular viability at therapeutic concentrations. However, further studies are necessary to comprehensively evaluate its long-term effects and potential immunogenic responses .

The biological mechanism through which HEG-DPTS exerts its effects primarily revolves around its ability to facilitate targeted protein degradation. By linking specific ligands to E3 ligases through HEG-DPTS, researchers can manipulate cellular pathways effectively, leading to decreased levels of target proteins associated with various diseases, including cancer .

Case Study 1: Application in Cancer Therapy

A study explored the use of HEG-DPTS in designing PROTACs targeting BCL-2 family proteins. The results demonstrated that PROTACs incorporating HEG-DPTS effectively induced apoptosis in cancer cells by promoting the degradation of anti-apoptotic proteins. The study highlighted the enhanced solubility and cellular uptake facilitated by the PEG linker, leading to improved therapeutic outcomes .

Case Study 2: Protein Targeting in Neurodegenerative Diseases

Another investigation focused on leveraging HEG-DPTS-based PROTACs to target tau protein aggregates implicated in neurodegenerative diseases such as Alzheimer's. The study reported successful degradation of tau aggregates in vitro, suggesting a promising avenue for therapeutic intervention using HEG-DPTS linkers .

Data Table: Comparison of Biological Activities

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O12S2/c1-25-3-7-27(8-4-25)41(29,30)39-23-21-37-19-17-35-15-13-33-11-12-34-14-16-36-18-20-38-22-24-40-42(31,32)28-9-5-26(2)6-10-28/h3-10H,11-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNONDOAUSICGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406639 | |

| Record name | ST50759435 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69502-27-8 | |

| Record name | ST50759435 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.